N-(2,5-dimethoxyphenyl)-2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide
Description
N-(2,5-DIMETHOXYPHENYL)-2-[(4-HYDROXYQUINAZOLIN-2-YL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a dimethoxyphenyl group, a hydroxyquinazoline moiety, and a sulfanyl linkage. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Properties
Molecular Formula |
C18H17N3O4S |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H17N3O4S/c1-24-11-7-8-15(25-2)14(9-11)19-16(22)10-26-18-20-13-6-4-3-5-12(13)17(23)21-18/h3-9H,10H2,1-2H3,(H,19,22)(H,20,21,23) |
InChI Key |
NXXOMQYYXOOAJV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-DIMETHOXYPHENYL)-2-[(4-HYDROXYQUINAZOLIN-2-YL)SULFANYL]ACETAMIDE typically involves multiple steps:
Formation of the Dimethoxyphenyl Intermediate: The starting material, 2,5-dimethoxyphenol, undergoes a series of reactions including nitration, reduction, and acylation to form the desired intermediate.
Quinazoline Derivative Synthesis: The quinazoline moiety is synthesized through the cyclization of appropriate precursors, often involving amines and carbonyl compounds.
Coupling Reaction: The final step involves coupling the dimethoxyphenyl intermediate with the quinazoline derivative using a sulfanyl linkage, typically under mild conditions with a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazoline moiety, potentially converting it to a dihydroquinazoline derivative.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including anticancer, antimicrobial, or anti-inflammatory properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,5-DIMETHOXYPHENYL)-2-[(4-HYDROXYQUINAZOLIN-2-YL)SULFANYL]ACETAMIDE would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The sulfanyl group could play a role in forming covalent bonds with target proteins, while the quinazoline moiety might be involved in hydrogen bonding or π-π interactions.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-Dimethoxyphenyl)-2-[(4-hydroxyquinazolin-2-yl)thio]acetamide: Similar structure but with a thioether linkage.
N-(2,5-Dimethoxyphenyl)-2-[(4-hydroxyquinazolin-2-yl)amino]acetamide: Similar structure but with an amino linkage.
Uniqueness
N-(2,5-DIMETHOXYPHENYL)-2-[(4-HYDROXYQUINAZOLIN-2-YL)SULFANYL]ACETAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
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